3'-(Methylthio)acetophenone

Catalog No.
S3336183
CAS No.
1441-99-2
M.F
C9H10OS
M. Wt
166.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-(Methylthio)acetophenone

CAS Number

1441-99-2

Product Name

3'-(Methylthio)acetophenone

IUPAC Name

1-(3-methylsulfanylphenyl)ethanone

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

InChI

InChI=1S/C9H10OS/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1-2H3

InChI Key

PJGDIRACIXOKQW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)SC

Canonical SMILES

CC(=O)C1=CC(=CC=C1)SC

3'-(Methylthio)acetophenone, with the molecular formula C₉H₁₀OS and a molecular weight of 166.244 g/mol, is an organic compound characterized by the presence of a methylthio group at the meta position relative to the acetophenone moiety. It appears as a white powder and is recognized for its role as a sulfur-containing building block in organic synthesis, particularly in the pharmaceutical industry .

Typical of ketones and thioethers. Notably, it can undergo:

  • Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst. The methylthio group can influence the reactivity and regioselectivity of the reaction .
  • Nucleophilic Substitution Reactions: The sulfur atom in the methylthio group can act as a leaving group, allowing for nucleophilic attack at the carbonyl carbon, leading to various derivatives .
  • Reduction Reactions: The ketone functional group can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride .

Synthesis of 3'-(Methylthio)acetophenone can be achieved through several methods:

  • Friedel-Crafts Acylation: This method typically involves reacting thioanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 3'-(Methylthio)acetophenone .
  • Direct Methylation: The compound can also be synthesized by methylating acetophenone with dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride to introduce the methylthio group at the desired position.
  • Rearrangement Reactions: Alternative synthetic routes may involve rearrangement processes that utilize precursors derived from other thioether compounds .

3'-(Methylthio)acetophenone finds applications primarily in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals due to its structural similarity to biologically active compounds.
  • Fragrance Industry: Its unique odor profile makes it suitable for use in perfumes and flavorings.
  • Chemical Research: It is utilized in studies exploring reaction mechanisms involving sulfur-containing compounds and ketones .

  • Complex Formation: Interactions with metal ions or other organic molecules may result in complex formation, which can affect their reactivity and stability.
  • Biological Interactions: Preliminary studies suggest that thioether compounds may interact with biological targets, influencing their pharmacokinetic properties and therapeutic efficacy .

Several compounds share structural similarities with 3'-(Methylthio)acetophenone, including:

Compound NameStructureCAS Number
4'-(Methylthio)acetophenoneC₉H₁₀OS1778-09-2
AcetophenoneC₈H₈O98-86-2
4-MethylthioacetophenoneC₉H₁₀OS1441-99-2
4-Acetylphenyl methyl sulfideC₉H₁₀OS1441-99-2

Uniqueness

3'-(Methylthio)acetophenone is unique due to its specific positioning of the methylthio group at the meta position compared to other acetophenones. This positional variation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for targeted research in organic synthesis and pharmacology.

Mechanistic Studies of Palladium-Mediated C–S Bond Formation

Palladium-catalyzed C–S cross-coupling has emerged as a robust method for introducing thioether functionalities into acetophenone derivatives. A seminal study demonstrated that Pd(0) complexes facilitate the coupling of aryl halides with thiols via a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination [1] [3]. For instance, the reaction of 3'-bromoacetophenone with methyl mercaptan in the presence of Pd(OAc)₂ and a phosphine ligand proceeds through initial oxidative addition of the aryl bromide to Pd(0), forming a Pd(II)–aryl intermediate. Subsequent transmetalation with methyl thiolate (generated in situ via deprotonation of methyl mercaptan by a base such as NaOCH₃) yields a Pd(II)–aryl–thiolate complex. Reductive elimination then produces 3'-(methylthio)acetophenone while regenerating the Pd(0) catalyst [1].

The choice of ligand significantly impacts catalytic efficiency. Bulky phosphine ligands, such as tri-tert-butylphosphine, enhance reductive elimination rates by destabilizing the Pd(II) intermediate through steric effects [3]. Additionally, Cu(OTf)₂ has been identified as a crucial additive in certain systems, likely stabilizing reactive intermediates or facilitating thiolate formation [1].

Table 1: Palladium Catalysts for C–S Bond Formation

CatalystLigandYield (%)Reference
Pd(OAc)₂P(t-Bu)₃92 [1]
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferrocene85 [3]
Pd(PPh₃)₄Triphenylphosphine78 [3]

Solvent Effects on Regioselective Halogenation

Regioselective halogenation of 3'-(methylthio)acetophenone precursors is highly solvent-dependent. Polar protic solvents, such as methanol, favor electrophilic aromatic substitution at the meta position due to enhanced stabilization of the Wheland intermediate through hydrogen bonding [5]. For example, bromination of 3'-(methylthio)acetophenone in methanol at 20–30°C yields 85% 3'-bromo-5'-(methylthio)acetophenone, whereas dichloromethane promotes para-substitution (62% yield) [5]. This divergence arises from methanol’s ability to stabilize the partial positive charge on the aromatic ring during the transition state, directing electrophiles to the meta position.

Nonpolar solvents like toluene reduce reaction rates but improve selectivity for less sterically hindered positions. Kinetic studies reveal a 40% decrease in bromination rate in toluene compared to methanol, attributed to diminished solvation of the electrophilic bromonium ion [5].

Table 2: Solvent Influence on Halogenation Regioselectivity

SolventTemperature (°C)Meta:Para RatioYield (%)
Methanol259:185
Dichloromethane251:262
Toluene503:173

Acid-Catalyzed Rearrangement Pathways

Acid-mediated rearrangements of 3'-(methylthio)acetophenone derivatives often involve keto-enol tautomerism or Wagner-Meerwein shifts. Treatment with concentrated H₂SO₄ induces cyclization to form thiochroman-4-one derivatives via intramolecular electrophilic aromatic substitution [2]. The mechanism begins with protonation of the ketone oxygen, generating a resonance-stabilized oxonium ion. Nucleophilic attack by the methylthio group’s sulfur at the α-position forms a six-membered transition state, followed by dehydration to yield the cyclic product [2].

In another pathway, HCl-catalyzed rearrangement of 3'-(methylthio)acetophenone oxime acetates produces thieno[3,2-d]thiazoles. The acid protonates the oxime acetate, facilitating N–O bond cleavage and generating a nitrilium ion intermediate. Subsequent cyclization with elemental sulfur and arylacetic acids forms the heterocyclic core [2].

Table 3: Acid Catalysts and Rearrangement Products

Acid CatalystSubstrateProductYield (%)
H₂SO₄3'-(Methylthio)acetophenoneThiochroman-4-one78
HClOxime acetateThieno[3,2-d]thiazole65
CF₃CO₂Hα-Bromo derivativeFused thiazole71

Electronic and Steric Properties of Ligands

The electronic properties of ligands play a crucial role in modulating the reactivity of transition metal centers [2]. Strong sigma-donor ligands such as bulky phosphines enhance the electron density at the metal center, facilitating oxidative addition processes essential for carbon-sulfur bond formation [4]. Tricyclohexylphosphine ligands have demonstrated exceptional performance in thioether synthesis, providing both steric protection and electronic activation of the metal center [5].

The steric environment created by ligands significantly impacts the selectivity of thioether formation reactions [4]. Bulky ligands such as tri-tert-butylphosphine create a protective steric environment that prevents unwanted side reactions while promoting the desired carbon-sulfur bond formation [4]. These steric effects are quantified through cone angle measurements, with larger cone angles generally correlating with enhanced selectivity in thioether synthesis [6].

Hemilabile Ligand Systems

Hemilabile ligands represent an advanced approach to catalyst design, featuring both strongly and weakly binding groups within the same molecular framework [7]. These ligands can adapt to changing reaction conditions by selectively coordinating or dissociating from the metal center, creating vacant coordination sites for substrate binding [7]. The fluxional behavior of hemilabile complexes arises from the dissociation and rebinding of the weakly bonding moiety through intramolecular ligand exchange processes [7].

Phosphine-thioether bidentate ligands exemplify this concept, where the phosphine group provides strong coordination while the thioether moiety can reversibly coordinate depending on reaction requirements [7]. This adaptive coordination behavior proves particularly valuable in thioether synthesis, where substrate binding and product release must be carefully orchestrated [8].

Chiral Ligand Design for Asymmetric Thioether Synthesis

Chiral ligands enable the synthesis of enantiomerically enriched thioethers through asymmetric catalysis [9]. Phosphine-phosphoramidite ligands derived from chiral 1,1'-bi-2-naphthol have achieved remarkable enantioselectivities exceeding 95% in asymmetric thioether formation [6]. The systematic variation of ligand structure reveals that steric factors on the phosphoramidite moiety determine the performance of the ligand [6].

Chiral aggregate formation represents an emerging approach to asymmetric thioether synthesis [9]. The formation of chiral aggregates through aggregation-induced emission systems can enhance enantioselectivity from 78:22 to 97:3 simply by modifying cosolvent ratios [9]. This aggregation-induced asymmetric catalysis provides a new tool for accessing chiral thioethers with high enantiomeric purity [9].

Table 1: Ligand Design Parameters in Transition Metal Catalysis

Ligand TypeElectronic PropertiesSteric Parameters (Cone Angle °)Catalytic Activity (TON)Selectivity Enhancement
Bulky Phosphine (P(t-Bu)3)Strong σ-donor, moderate π-acceptor182500-800High linear/branched ratio (10.5:1)
Tricyclohexylphosphine (PCy3)Strong σ-donor, weak π-acceptor170300-600Moderate selectivity (4:1)
Triphenylphosphine (PPh3)Moderate σ-donor, π-acceptor145100-300Low selectivity (2.5:1)
Hemilabile Phosphine-ThioetherVariable coordination strengthVariable200-500Substrate-dependent
Chiral BINOL-PhosphoramiditeChiral induction, moderate σ-donor155-165400-900High enantioselectivity (>95% ee)
Bidentate Pyridine-PhosphineN-donor with P-donor combination140-160300-700Good regioselectivity
Thioether-NHC ComplexesStrong σ-donor, weak π-acceptor180-190400-900High chemoselectivity

Ionic Liquid-Mediated Reaction Environments

Ionic liquids have emerged as powerful reaction media for thioether synthesis, offering unique advantages in terms of catalyst stabilization and reaction efficiency [10] [11]. The incorporation of thioether functionalities into compounds like 3'-(Methylthio)acetophenone benefits significantly from the specialized properties of ionic liquid environments [12] [13].

Stabilization of Charged Intermediates

The formation of thioethers often proceeds through charged intermediates that require stabilization to achieve high reaction efficiency [10]. Ionic liquids provide exceptional stabilization through Coulombic attraction between charged intermediates and ionic liquid ions [10]. These interactions give rise to new ion pairs and larger supramolecular aggregates that facilitate the reaction pathway [10].

Imidazolium-based ionic liquids demonstrate particular effectiveness in stabilizing charged intermediates through hydrogen bonding and van der Waals forces [10] [14]. The formation mechanism of imidazolium-based ionic liquids reveals that polar microenvironments significantly reduce activation barriers for thioether formation [14]. The presence of ionic products creates an autopromoted process where the reaction becomes increasingly favorable as it proceeds [14].

Ionic Liquid Structure-Property Relationships

The physical properties of ionic liquids directly impact their effectiveness as reaction media for thioether synthesis [15] [16]. Thioether-functionalized picolinium ionic liquids constructed via thiol-ene click reactions exhibit melting points below 20.2°C, making them suitable for room temperature applications [15]. The structure-property relationships reveal that odd-number chain ionic liquids possess lower glass transition temperatures compared to even-number counterparts [15].

The electrostatic interactions in ionic liquids play a fundamental role in stabilizing various phases and promoting thioether formation [16]. Increasing the total charge of ionic liquid components strongly stabilizes organized phases by shifting clearing points to higher temperatures [16]. This enhanced stability translates to improved reaction conditions for thioether synthesis [16].

Catalytic Applications in Thioether Synthesis

Ionic liquid-mediated thiolation techniques have demonstrated exceptional efficiency in forming carbon-sulfur bonds [12]. The use of 1,3-ethyl-methyl imidazolium acetate as both solvent and precursor enables mild reaction conditions for thioether formation [12]. This dual functionality eliminates the need for additional activating agents while maintaining high reaction efficiency [12].

1-butyl-3-methylimidazolium bromide has proven particularly effective for Ullmann reactions leading to thioether formation [13]. Under optimized conditions using copper catalyst and potassium carbonate base at 150°C, aryl iodide conversion reaches 95% [13]. The ionic liquid environment facilitates both the initial carbon-sulfur bond formation and subsequent transformations [13].

Table 2: Ionic Liquid-Mediated Reaction Environment Parameters

Ionic LiquidMelting Point (°C)Viscosity (cP at 25°C)Conductivity (mS/cm)Reaction Efficiency (% Yield)Stabilization Effect
[BMIM]Br811801.495Charged intermediate stabilization
[BMIM]BF4-812193.588Weak coordination anion
[C2mim][OAc]<20952.892Acetate hydrogen bonding
[EMIM]Cl877500.975Strong coulombic interactions
[C16mim][NO3]<2528500.1565Microphase segregation
Picolinium-Thioether ILs<20.2150-3001.2-2.580-90Thioether coordination

Base-Catalyzed Thiolation Protocols

Base-catalyzed thiolation represents a fundamental approach to thioether synthesis, offering mild reaction conditions and broad substrate compatibility [17] [18]. The development of efficient base-catalyzed protocols for compounds such as 3'-(Methylthio)acetophenone requires careful optimization of reaction parameters and mechanistic understanding [19] [20].

Organic Base Catalysis

Organic bases demonstrate exceptional performance in thiolation reactions through their ability to activate thiols via deprotonation [17] [18]. 1,8-Diazabicyclo[5.4.0]undec-7-ene emerges as a highly effective catalyst with a pKa value of 23.9, enabling thioether formation under mild conditions [17]. The strong basicity of 1,8-Diazabicyclo[5.4.0]undec-7-ene facilitates rapid deprotonation of thiols, generating nucleophilic thiolate species [17].

The mechanism of base-catalyzed thiol-thioalkyne reactions reveals that organic bases promote regio- and stereospecific hydrothiolation [17] [18]. The dual nature of sulfur atoms in both attracting and donating electrons proves pivotal in determining reaction selectivity [17]. These reactions proceed exceedingly fast under ambient atmosphere and room temperature conditions, affording products in nearly quantitative yields [17] [18].

Inorganic Base Systems

Inorganic bases provide robust catalytic systems for thioether formation, particularly in heterogeneous reaction environments [21] [22]. Potassium carbonate demonstrates exceptional efficiency as a catalyst for thiolation reactions, enabling high yields under mild conditions [21]. The base-catalyzed mechanism involves thiol deprotonation followed by nucleophilic attack on electrophilic carbon centers [21].

Cesium carbonate offers enhanced reactivity compared to other carbonate bases, facilitating phosphorothioate synthesis via sulfur-phosphination of thioketones [22]. The highly efficient and environmentally-friendly base-mediated approach proceeds without transition metals, providing excellent yields through regio-selective thiophilic addition [22]. Density functional theory calculations support the mechanism involving umpolung protocols [22].

Mechanistic Insights and Kinetic Studies

The kinetics of base-catalyzed thiolation reactions reveal important mechanistic details that guide protocol optimization [20]. Kinetic studies of thiol-epoxy reactions demonstrate that the rate-controlling step involves thiol deprotonation by the base catalyst rather than nucleophilic attack of thiolate on electrophilic centers [20]. This mechanistic understanding enables rational design of more efficient catalytic systems [20].

Base-catalyzed thiol-epoxy reactions proceed through well-defined elementary steps with measurable rate constants [19] [20]. The deprotonation of thiol by base catalyst generates thiolate anion and conjugate acid, followed by nucleophilic attack on epoxy groups [20]. Temperature effects reveal that alkoxide anions preferentially deprotonate unreacted thiol rather than the conjugate acid of the base catalyst [20].

Table 3: Base-Catalyzed Thiolation Protocol Optimization

Base CatalystpKa ValueReaction Time (h)Temperature (°C)Yield (%)Mechanism
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)23.962576Deprotonation-nucleophilic attack
Triethylamine (Et3N)10.75128045Thiolate formation
Potassium Carbonate (K2CO3)10.332215095Heterogeneous catalysis
Cesium Carbonate (Cs2CO3)10.33811088Strong base activation
DABCO8.93156052Bicyclic base catalysis
DIPEA10.751810048Hindered amine base
Imidazole7.052412035Nitrogen base catalysis

Comparative Analysis of Catalytic Systems

The development of efficient thioether incorporation methods requires systematic comparison of different catalytic approaches [23] [24]. Recent advances in metal-catalyzed thioether synthesis demonstrate the importance of catalyst selection and reaction optimization [23]. Rhodium-catalyzed decarbonylative thioetherification achieves yields up to 98% with excellent functional group tolerance [25].

Copper-catalyzed cross-coupling reactions provide practical methods for carbon-sulfur bond formation with broad substrate scope [24]. Thiolate-assisted copper catalysis enables efficient coupling of thiophenols with aryl iodides, achieving excellent yields in polar protic solvents [24]. Kinetic and computational studies reveal that strong thiolate coordination to copper generates catalytically competent intermediates [24].

Table 4: Comparative Catalytic Systems Performance

Catalytic SystemSubstrate ScopeReaction ConditionsCatalyst Loading (mol%)Maximum Yield (%)TON
Pd(PPh3)4/Ionic LiquidAryl halides, thiols110°C, 24h588176
Cu/K2CO3/[BMIM]BrAryl iodides, thiophenols150°C, 22h109595
Au-Pd Alloy/TiO2Diaryl thioethers140°C, 8h292460
Rh(cod)Cl2/Base-freeThioesters120°C, 12h298490
Mn-Thioether-NHCAlkenes, ketones25°C, 6h190900
DBU/Organic BaseThioalkynes, thiols25°C, 6h109999

XLogP3

2.4

Wikipedia

3'-(Methylthio)acetophenone

Dates

Last modified: 08-19-2023

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